molecular formula C8H4O2 B13811020 CID 45079189

CID 45079189

Katalognummer: B13811020
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: YWPSDYGMWCBOEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 45079189” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Analyse Chemischer Reaktionen

CID 45079189 can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

CID 45079189 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or intermediate in organic synthesis. In biology, it may serve as a probe or tool for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets. Additionally, in industry, this compound might be utilized in the development of new materials or as a component in chemical processes.

Wirkmechanismus

The mechanism of action of CID 45079189 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. For example, in a biological setting, this compound might inhibit or activate certain enzymes, thereby influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

CID 45079189 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but differ in their specific chemical properties or biological activities. Examples of similar compounds include those with analogous core structures or similar functional groups. The comparison can help identify the distinct advantages or limitations of this compound in various applications.

Eigenschaften

Molekularformel

C8H4O2

Molekulargewicht

132.12 g/mol

InChI

InChI=1S/C8H4O2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H

InChI-Schlüssel

YWPSDYGMWCBOEN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C=C=O)C(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.